molecular formula C10H6FNO2 B1591835 7-Fluoroquinoline-4-carboxylic acid CAS No. 31009-03-7

7-Fluoroquinoline-4-carboxylic acid

Cat. No. B1591835
CAS RN: 31009-03-7
M. Wt: 191.16 g/mol
InChI Key: QIRLJMJLJXBUMP-UHFFFAOYSA-N
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Description



  • 7-Fluoroquinoline-4-carboxylic acid is a quinolone derivative with a fluorine atom at position 7 on the aromatic ring and a carboxyl group at position 4. It is also known as 7-fluoro-4-quinolinecarboxylic acid.





  • Synthesis Analysis



    • The synthesis of 7-Fluoroquinoline-4-carboxylic acid involves several steps, including the introduction of the fluorine substituent and carboxylic acid group. Detailed synthetic pathways and reaction conditions can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula of 7-Fluoroquinoline-4-carboxylic acid is C10H6FNO2, with a molecular weight of 191.16 g/mol.

    • The IUPAC name is 7-fluoro-4-quinolinecarboxylic acid.

    • The InChI code is 1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14).

    • The compound exists as a white to yellow solid.





  • Chemical Reactions Analysis



    • 7-Fluoroquinoline-4-carboxylic acid is a quinolone derivative, and its chemical reactions involve interactions with other molecules, such as nucleophiles or bases. Specific reactions would depend on the reaction conditions and reagents used.





  • Physical And Chemical Properties Analysis



    • Melting point and boiling point data are available for homologous carboxylic acids with varying carbon chain lengths. The boiling points increase with size, but the melting points do not follow a regular pattern.

    • The presence of a cis-double bond significantly lowers the melting point of a compound.

    • Solubility and lipophilicity properties are also relevant for drug development.




  • Scientific Research Applications

    Antimycobacterial Activities

    7-Fluoroquinoline-4-carboxylic acid derivatives have been studied for their antimycobacterial activities. Compounds like 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds also demonstrate the ability to inhibit the supercoiling activity of DNA gyrase, a crucial enzyme in bacterial replication (Senthilkumar et al., 2009).

    Synthesis of Novel Immunosuppressants

    Research into 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H-benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid, an immunosuppressant, involves the use of 7-fluoroquinoline-4-carboxylic acid derivatives. These studies have led to new synthetic routes for developing novel immunosuppressants (Chujo et al., 2001).

    Functionalization in Chemical Synthesis

    7-Fluoroquinoline-4-carboxylic acid derivatives are used in chemical synthesis, particularly in the functionalization of quinoline compounds. For instance, 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids or 2-bromo-3-fluoroquinoline-4-carboxylic acids, showcasing their versatility in organic synthesis (Ondi et al., 2005).

    Photophysical Properties

    The photophysical properties of norfloxacin and its derivatives, which include 7-fluoroquinoline-4-carboxylic acid analogs, have been studied. These properties are crucial for understanding the behavior of fluoroquinolone drugs under different conditions (Cuquerella et al., 2006).

    Synthesis of Antibacterial and Anticancer Agents

    7-Fluoroquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their potential as antibacterial and anticancer agents. These compounds show promise in inhibiting the growth of bacteria and cancer cells, demonstrating their dual therapeutic potential (Al-Trawneh et al., 2010).

    Safety And Hazards



    • 7-Fluoroquinoline-4-carboxylic acid is considered hazardous. Precautions include avoiding contact with skin and eyes, using suitable protective clothing, and handling in a well-ventilated place.




  • Future Directions



    • Research on 7-Fluoroquinoline-4-carboxylic acid could explore its potential applications, optimization of synthesis methods, and investigation of its biological activity.




    properties

    IUPAC Name

    7-fluoroquinoline-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QIRLJMJLJXBUMP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C=CN=C2C=C1F)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H6FNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40594216
    Record name 7-Fluoroquinoline-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40594216
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    191.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    7-Fluoroquinoline-4-carboxylic acid

    CAS RN

    31009-03-7
    Record name 7-Fluoro-4-quinolinecarboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=31009-03-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 7-Fluoroquinoline-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40594216
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    H Siebeneicher, A Cleve, H Rehwinkel… - …, 2016 - Wiley Online Library
    … image 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid (70): To a solution of methyl 2-… μL, 0.64 mmol) and 2-carbamoyl-7-fluoroquinoline-4-carboxylic acid (100 mg, 0.43 mmol, 70). …
    CJ Zerio, TA Cunningham, AS Tulino… - Journal of medicinal …, 2021 - ACS Publications
    Increased protein synthesis is a requirement for malignant growth, and as a result, translation has become a pharmaceutical target for cancer. The initiation of cap-dependent translation …
    Number of citations: 7 pubs.acs.org
    CJ Zerio - 2021 - search.proquest.com
    Cancer treatments often target singular oncoproteins in attempt to block one hallmark of cancer and stop tumor growth and progression. However, although these treatments are often …
    Number of citations: 2 search.proquest.com

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